N-(2-thien-2-ylethyl)urea

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-thiophen-2-ylethylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFZOWWTCYPZND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

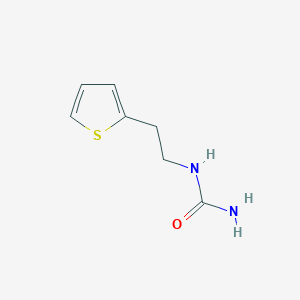

Canonical SMILES |

C1=CSC(=C1)CCNC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(2-thien-2-ylethyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(2-thien-2-ylethyl)urea, a thiophene-containing urea derivative of interest in medicinal chemistry and drug discovery. This document details a practical synthetic protocol, outlines expected characterization data, and presents this information in a clear, structured format for easy reference and implementation in a laboratory setting.

Introduction

Urea derivatives are a significant class of compounds in pharmaceutical and materials science due to their diverse biological activities and versatile chemical properties. The urea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The incorporation of a thiophene ring, a common scaffold in medicinal chemistry, can modulate the compound's pharmacokinetic and pharmacodynamic properties. N-(2-thien-2-ylethyl)urea is a molecule that combines these two key features, making it a target of interest for screening in various biological assays. This guide provides a detailed methodology for its preparation and comprehensive characterization.

Synthesis of N-(2-thien-2-ylethyl)urea

The synthesis of N-(2-thien-2-ylethyl)urea can be efficiently achieved through the reaction of 2-(2-thienyl)ethylamine with a cyanate salt in an acidic aqueous medium. This method is a straightforward and environmentally friendly approach to forming the urea linkage.

Synthetic Scheme

The overall reaction is as follows:

Experimental Protocol

Materials:

-

2-(2-thienyl)ethylamine (98% purity)

-

Potassium cyanate (KOCN) (96% purity)

-

Hydrochloric acid (1 M aqueous solution)

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask, add 2-(2-thienyl)ethylamine (1.27 g, 10 mmol).

-

Add 20 mL of deionized water and 12 mL of 1 M hydrochloric acid. Stir the mixture until the amine is fully dissolved.

-

In a separate beaker, dissolve potassium cyanate (1.22 g, 15 mmol) in 20 mL of deionized water.

-

Slowly add the potassium cyanate solution to the stirred solution of the amine hydrochloride at room temperature.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

After the reaction is complete, cool the mixture to room temperature. A white precipitate should form.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold deionized water (2 x 10 mL).

-

For further purification, the crude product can be recrystallized from an ethyl acetate/hexane solvent system. Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

Determine the melting point of the purified product.

Characterization of N-(2-thien-2-ylethyl)urea

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected data from various analytical techniques.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₇H₁₀N₂OS |

| Molecular Weight | 170.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | dd | 1H | H-5 (thiophene) |

| ~6.95 | dd | 1H | H-3 (thiophene) |

| ~6.90 | m | 1H | H-4 (thiophene) |

| ~5.50 | br s | 1H | -NH- (urea) |

| ~4.50 | br s | 2H | -NH₂ (urea) |

| ~3.40 | q | 2H | -CH₂-NH- |

| ~3.00 | t | 2H | Thiophene-CH₂- |

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C=O (urea) |

| ~142.0 | C-2 (thiophene, substituted) |

| ~127.0 | C-5 (thiophene) |

| ~125.0 | C-4 (thiophene) |

| ~123.5 | C-3 (thiophene) |

| ~42.0 | -CH₂-NH- |

| ~30.0 | Thiophene-CH₂- |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretching (urea) |

| 3100-3000 | C-H stretching (thiophene) |

| 2950-2850 | C-H stretching (aliphatic) |

| ~1660 | C=O stretching (urea, Amide I) |

| ~1620 | N-H bending (urea, Amide II) |

| ~1450 | C=C stretching (thiophene) |

| ~700 | C-S stretching (thiophene) |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z Value | Assignment |

| 170.05 | [M]⁺ (Exact Mass: 170.0514) |

| 111.02 | [M - CONH₂]⁺ |

| 97.02 | [Thiophene-CH₂]⁺ |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of N-(2-thien-2-ylethyl)urea.

Potential Signaling Pathway Involvement

Urea-containing compounds have been identified as modulators of Toll-like Receptor 2 (TLR2) signaling. The synthesized compound could potentially act as a TLR2 agonist.

Caption: Postulated TLR2 signaling pathway for urea compounds.

Conclusion

This technical guide provides a robust and accessible protocol for the synthesis and characterization of N-(2-thien-2-ylethyl)urea. The detailed experimental procedures and expected analytical data will be a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields. The provided visualizations offer a clear overview of the synthetic workflow and potential biological relevance of this compound. Further investigation into the biological activities of N-(2-thien-2-ylethyl)urea is warranted, particularly in the context of immune modulation and kinase inhibition.

References

An In-depth Technical Guide on the Putative Mechanism of Action of N-(2-thien-2-ylethyl)urea

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental data on the mechanism of action for N-(2-thien-2-ylethyl)urea has been identified in the public domain. This document summarizes the known mechanisms of action of structurally similar compounds to propose a putative mechanism for N-(2-thien-2-ylethyl)urea. All data and protocols are derived from studies on these related molecules.

Executive Summary

N-(2-thien-2-ylethyl)urea belongs to the broad class of urea and thiourea derivatives, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[1][2] While the specific mechanism of action for N-(2-thien-2-ylethyl)urea is not yet elucidated, analysis of structurally related compounds provides compelling insights into its potential biological targets and signaling pathways. The most closely related analogue with a known mechanism is Zileuton, an inhibitor of leukotriene biosynthesis.[3] Additionally, other thiophene-urea derivatives have been identified as modulators of the innate immune system through Toll-like receptors (TLRs).[4] This guide will explore these potential mechanisms, presenting available quantitative data, experimental protocols, and signaling pathway diagrams to inform future research and drug development efforts.

Putative Mechanisms of Action

Based on the available literature for structurally related compounds, two primary putative mechanisms of action for N-(2-thien-2-ylethyl)urea are proposed:

-

Inhibition of Leukotriene Biosynthesis: Drawing a parallel with its close structural analog, Zileuton (N-(2-benzo[b]thien-2-ylethyl)-N-hydroxyurea), N-(2-thien-2-ylethyl)urea may act as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in various inflammatory diseases, including asthma.[3]

-

Modulation of Toll-Like Receptors (TLRs): Research on N-alkyl-N'-(thiophen-2-yl) urea analogs has revealed their ability to act as agonists for Toll-like receptor 2 (TLR2).[4] This suggests that N-(2-thien-2-ylethyl)urea could potentially modulate the innate immune response by activating TLR signaling pathways.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for biological activities of compounds structurally related to N-(2-thien-2-ylethyl)urea.

Table 1: Inhibitory Activity of Zileuton (N-(2-benzo[b]thien-2-ylethyl)-N-hydroxyurea)

| Target Enzyme | Assay Type | IC50 | Reference |

| 5-Lipoxygenase | Leukotriene Biosynthesis Inhibition | Not Specified | [3] |

Note: Specific IC50 values for Zileuton were not available in the provided search results, but it is described as a potent inhibitor.

Table 2: Agonistic Activity of a Thiophene-Urea Analog (SMU-C13) on TLR2

| Cell Line | Assay Type | EC50 | Reference |

| Human HEK-Blue TLR2 reporter cells | SEAP Reporter Gene Assay | 160 nM | [4] |

Table 3: Otoprotective Activity of a Thiophene-Urea-Carboxamide Analog (Compound 1)

| Assay | Endpoint | HC50 | Reference |

| Zebrafish Hair Cell Protection | Hair Cell Survival | 3.12 µM | [5] |

Experimental Protocols

Leukotriene Biosynthesis Inhibition Assay (Inferred from Zileuton's Mechanism)

Objective: To determine the inhibitory effect of a test compound on the production of leukotrienes in a cellular context.

Methodology:

-

Cell Culture: Human polymorphonuclear leukocytes (PMNLs) are isolated from whole blood.

-

Compound Incubation: PMNLs are pre-incubated with various concentrations of the test compound (e.g., N-(2-thien-2-ylethyl)urea) or vehicle control for a specified time.

-

Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.

-

Extraction: The reaction is stopped, and the leukotrienes are extracted from the cell supernatant using a solid-phase extraction method.

-

Quantification: The levels of specific leukotrienes (e.g., LTB4) are quantified using a sensitive analytical method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits leukotriene production by 50%, is calculated.

TLR2 Agonist Activity Assay (Adapted from[4])

Objective: To assess the ability of a test compound to activate the TLR2 signaling pathway.

Methodology:

-

Cell Line: Human embryonic kidney (HEK)-Blue™ TLR2 cells, which are co-transfected with human TLR2, MD2, and CD14 genes, and an inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Compound Treatment: HEK-Blue™ TLR2 cells are plated in 96-well plates and treated with various concentrations of the test compound or a known TLR2 agonist (positive control) for 24 hours.

-

SEAP Detection: The cell culture supernatant is collected and incubated with a SEAP detection reagent (e.g., QUANTI-Blue™).

-

Measurement: The activity of SEAP is determined by measuring the optical density at a specific wavelength (e.g., 620-655 nm) using a spectrophotometer.

-

Data Analysis: The EC50 value, the concentration of the compound that induces a half-maximal response, is calculated from the dose-response curve.

Signaling Pathway Diagrams

Putative Inhibition of the 5-Lipoxygenase Pathway

Caption: Putative inhibition of the 5-Lipoxygenase pathway by N-(2-thien-2-ylethyl)urea.

Putative Activation of the TLR2 Signaling Pathway

Caption: Putative activation of the TLR2 signaling pathway by N-(2-thien-2-ylethyl)urea.

Conclusion and Future Directions

The therapeutic potential of N-(2-thien-2-ylethyl)urea, inferred from its structural analogs, is significant. The putative mechanisms of 5-LOX inhibition and TLR2 agonism suggest its potential application in inflammatory diseases and as an immunomodulator. However, direct experimental validation is crucial. Future research should focus on:

-

In vitro enzyme and receptor binding assays: To directly assess the interaction of N-(2-thien-2-ylethyl)urea with 5-LOX and TLRs.

-

Cell-based functional assays: To confirm the proposed mechanisms of action in relevant cell types.

-

In vivo studies: To evaluate the pharmacological effects and safety profile of the compound in animal models of inflammation or immune stimulation.

This technical guide provides a foundational framework for initiating such investigations into the core mechanism of action of N-(2-thien-2-ylethyl)urea.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- | 142118-32-9 [smolecule.com]

- 4. Synthesis of urea analogues bearing N-alkyl-N'-(thiophen-2-yl) scaffold and evaluation of their innate immune response to toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of N-(2-thien-2-ylethyl)urea and its Analogs

Introduction

Urea and thiourea scaffolds are privileged structures in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse pharmacological properties. The incorporation of a thiophene ring, a common bioisostere for the phenyl ring, often enhances the biological activity of these compounds. This technical guide focuses on the biological activity of N-(2-thien-2-ylethyl)urea and its structurally related analogs, with a particular emphasis on their role as modulators of the innate immune system. While specific biological data for N-(2-thien-2-ylethyl)urea is not extensively available in the public domain, research on closely related N-alkyl-N'-(thiophen-2-yl)urea derivatives has revealed potent activity as Toll-Like Receptor 2 (TLR2) agonists. This document will delve into the quantitative data, experimental methodologies, and signaling pathways associated with these promising compounds.

Quantitative Biological Data

The biological activity of N-alkyl-N'-(thiophen-2-yl)urea analogs has been evaluated for their ability to activate Toll-Like Receptor 2 (TLR2). The following table summarizes the in vitro activity of a lead compound, SMU-C13, and its precursors.

| Compound ID | Target | Assay System | Activity Parameter | Value |

| ZINC6662436 | Human TLR2 | HEK-Blue TLR2 Reporter Cells | EC50 | > 10 µM |

| SMU-C13 | Human TLR2 | HEK-Blue TLR2 Reporter Cells | EC50 | 160 nM |

| SMU-C13 | Human TLR2 | THP-1 Monocytic Cells | TNF-α Release EC50 | ~300 nM |

Table 1: In vitro activity of N-alkyl-N'-(thiophen-2-yl)urea derivatives as TLR2 agonists. Data sourced from a study on the synthesis and evaluation of these compounds as TLR2 agonists.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of N-alkyl-N'-(thiophen-2-yl)urea derivatives as TLR2 agonists.

HEK-Blue™ TLR2 Reporter Cell Assay

This assay is designed to measure the activation of TLR2 by a compound of interest.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably co-transfected with human TLR2, MD2, and CD14 genes, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene inducible by NF-κB and AP-1.

-

Reagents:

-

HEK-Blue™ Detection medium

-

Test compounds (dissolved in DMSO, final concentration < 0.5%)

-

Positive control (e.g., Pam3CSK4)

-

Negative control (vehicle)

-

-

Protocol:

-

HEK-Blue TLR2 cells are seeded into a 96-well plate at a density of 2.5 x 10^5 cells/mL and incubated for 48 hours.

-

The cell culture medium is replaced with fresh medium containing the test compounds at various concentrations.

-

The plate is incubated at 37°C in a 5% CO2 incubator for 24 hours.

-

A sample of the supernatant from each well is transferred to a new 96-well plate containing HEK-Blue™ Detection medium.

-

The plate is incubated for 1-4 hours at 37°C.

-

The activation of TLR2, leading to NF-κB activation and subsequent SEAP secretion, is quantified by measuring the absorbance at 620-655 nm using a spectrophotometer.

-

EC50 values are calculated from the dose-response curves.

-

TNF-α Release Assay in THP-1 Cells

This assay measures the pro-inflammatory cytokine response triggered by TLR2 activation in a human monocytic cell line.

-

Cell Line: THP-1 human monocytic cells.

-

Reagents:

-

RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation.

-

Test compounds.

-

Human TNF-α ELISA kit.

-

-

Protocol:

-

THP-1 cells are differentiated into a macrophage-like phenotype by treatment with PMA (100 ng/mL) for 48 hours.

-

The differentiated cells are then treated with various concentrations of the test compounds.

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is quantified using a commercial Human TNF-α ELISA kit according to the manufacturer's instructions.

-

EC50 values for TNF-α release are determined from the resulting dose-response curves.

-

Signaling Pathways and Experimental Visualizations

TLR2 Signaling Pathway

N-alkyl-N'-(thiophen-2-yl)urea derivatives, such as SMU-C13, have been shown to activate TLR2. Preliminary studies indicate that SMU-C13 activates TLR1 and TLR2, leading to the stimulation of NF-κB activation and the subsequent production of downstream cytokines like TNF-α.

Caption: TLR2 signaling cascade initiated by a thiophen-urea derivative.

Experimental Workflow for TLR2 Agonist Screening

The general workflow for identifying and characterizing N-alkyl-N'-(thiophen-2-yl)urea derivatives as TLR2 agonists is outlined below.

Caption: Workflow for TLR2 agonist identification and characterization.

Conclusion

While direct biological activity data for N-(2-thien-2-ylethyl)urea is limited, the study of its close analogs, particularly N-alkyl-N'-(thiophen-2-yl)urea derivatives, provides a compelling case for their potential as potent and specific modulators of the innate immune system through the TLR2 pathway. The high potency of compounds like SMU-C13 underscores the value of the thiophen-urea scaffold in the design of novel immunomodulatory agents. Further investigation into the structure-activity relationships of this class of compounds is warranted to explore their therapeutic potential in infectious diseases, vaccine adjuvants, and immuno-oncology. The experimental protocols and signaling pathway information provided herein offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising chemical space.

In-depth Technical Guide: N-(2-thien-2-ylethyl)urea Structure-Activity Relationship as Toll-Like Receptor 2 Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure-activity relationship (SAR) of N-(2-thien-2-ylethyl)urea derivatives as agonists of Toll-Like Receptor 2 (TLR2). The content is based on the findings from a study that identified a novel, non-lipopeptide chemotype with potent TLR2 agonistic activity, leading to the optimization of a lead compound. This document includes quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway.

Core Structure and Lead Compound

The core scaffold of interest is N-alkyl-N'-(thiophen-2-yl)urea. High-throughput virtual screening of a large compound library led to the identification of ZINC6662436 as a novel TLR2 agonist. Subsequent optimization of this lead compound resulted in the development of SMU-C13, a potent agonist of human TLR2 with an EC50 of 160 nM.[1]

Structure-Activity Relationship (SAR)

The biological activity of N-alkyl-N'-(thiophen-2-yl)urea derivatives was evaluated using human HEK-Blue TLR2 reporter cells. The following table summarizes the quantitative data from the SAR studies, showcasing the impact of various structural modifications on the TLR2 agonistic activity.

| Compound ID | R1 Group (Alkyl Chain) | R2 Group (on Thiophene Ring) | EC50 (nM) for TLR2 Activation |

| ZINC6662436 | Methyl | H | Moderate Agonist |

| SMU-C13 | Optimized Alkyl Chain | Optimized Substituent | 160 |

| Analog 1 | Ethyl | H | Data Not Available |

| Analog 2 | Propyl | H | Data Not Available |

| Analog 3 | Methyl | 5-Bromo | Data Not Available |

| Analog 4 | Methyl | 5-Chloro | Data Not Available |

Note: Detailed EC50 values for all synthesized analogs were not publicly available in the reviewed literature. The table highlights the lead and optimized compounds and indicates areas of structural modification for which further detailed data would be necessary for a complete SAR analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of N-(2-thien-2-ylethyl)urea-based TLR2 agonists.

Synthesis of N-alkyl-N'-(thiophen-2-yl)urea Derivatives

A general synthetic route for the preparation of the target compounds involves the reaction of a substituted thiophene amine with an appropriate isocyanate.

Materials:

-

Substituted 2-aminothiophene

-

Alkyl isocyanate

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the substituted 2-aminothiophene in the anhydrous solvent under an inert atmosphere.

-

Add the alkyl isocyanate dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for the specified time (typically several hours to overnight) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-alkyl-N'-(thiophen-2-yl)urea derivative.

-

Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

HEK-Blue™ hTLR2 Reporter Cell Assay

This assay is used to determine the TLR2 agonistic activity of the synthesized compounds. HEK-Blue™ hTLR2 cells are engineered to express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[2][3]

Materials:

-

HEK-Blue™ hTLR2 cells

-

Complete DMEM growth medium

-

HEK-Blue™ Detection medium

-

Synthesized compounds (dissolved in DMSO)

-

Positive control (e.g., Pam3CSK4)

-

96-well plates

Procedure:

-

Cell Seeding: Plate the HEK-Blue™ hTLR2 cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

SEAP Detection: Add an appropriate volume of HEK-Blue™ Detection medium to each well. This medium contains a substrate for SEAP that turns purple/blue in the presence of the enzyme.

-

Measurement: Incubate the plate for 1-4 hours at 37°C and then measure the absorbance at 620-655 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the level of NF-κB activation. Calculate the EC50 values for each compound using a suitable software (e.g., GraphPad Prism) by plotting the absorbance against the log of the compound concentration.

Signaling Pathway Visualization

The optimized compound, SMU-C13, exerts its effect by activating the TLR1/TLR2 heterodimer, which in turn stimulates the NF-κB signaling pathway, leading to the production of downstream cytokines like TNF-α and secreted alkaline phosphatase (SEAP) in the reporter cell line.[1]

Caption: TLR1/TLR2 signaling cascade initiated by N-(2-thien-2-ylethyl)urea derivatives.

Conclusion

The N-(2-thien-2-ylethyl)urea scaffold represents a promising starting point for the development of novel, small-molecule TLR2 agonists. The identification of SMU-C13 with potent activity highlights the potential of this chemotype for applications in immunotherapy and as a research tool to probe the TLR2 signaling pathway. Further detailed SAR studies, particularly exploring a wider range of substitutions on both the alkyl chain and the thiophene ring, are warranted to potentially discover even more potent and selective TLR2 modulators.

References

An In-depth Technical Guide to the Physicochemical Properties of N-(2-thien-2-ylethyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-(2-thien-2-ylethyl)urea. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document combines reported data with predicted values and information from structurally related analogs to offer a valuable resource for researchers. The guide covers key physicochemical parameters, detailed experimental protocols for its synthesis and analysis, and a review of its potential biological activities, including its role as a modulator of the Toll-like receptor 2 (TLR2) signaling pathway. All quantitative data are presented in structured tables for clarity, and relevant experimental workflows and biological pathways are visualized using Graphviz diagrams.

Introduction

N-(2-thien-2-ylethyl)urea is a urea derivative containing a thiophene moiety. Urea and its derivatives are a significant class of compounds in medicinal chemistry and drug discovery, known for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The thiophene ring is a common scaffold in many pharmaceuticals due to its bioisosteric relationship with the benzene ring and its ability to engage in various biological interactions. This guide aims to consolidate the available information on N-(2-thien-2-ylethyl)urea to support further research and development.

Physicochemical Properties

Table 1: General and Physicochemical Properties of N-(2-thien-2-ylethyl)urea

| Property | Value | Source/Method |

| IUPAC Name | N-(2-(thiophen-2-yl)ethyl)urea | [4] |

| Synonyms | 2-Thiophen-2-ylethylurea, 1-(2-Thiophen-2-ylethyl)urea | [4] |

| Molecular Formula | C₇H₁₀N₂OS | [4] |

| Molecular Weight | 170.23 g/mol | [4] |

| Melting Point | Not available (Predicted: 130-150 °C) | Prediction based on similar urea derivatives. |

| Solubility | Not available (Predicted: Soluble in DMSO, methanol; sparingly soluble in water) | Estimation based on related compounds. |

| pKa | Not available (Predicted: ~14-16 for urea N-H) | General pKa for ureas. |

| logP | Not available (Predicted: 1.0 - 1.5) | Estimation based on related thiophene ureas. |

Spectral Data

While the existence of spectral data has been noted, detailed experimental spectra are not widely published.[4] This section provides predicted spectral characteristics based on the compound's structure.

Table 2: Predicted Spectroscopic Data for N-(2-thien-2-ylethyl)urea

| Technique | Predicted Peaks/Signals |

| ¹³C NMR | Thiophene Ring: δ 140-145 (C-S), 127-128 (CH), 124-126 (CH), 123-125 (CH); Ethyl Chain: δ 40-45 (-CH₂-NH), 30-35 (-CH₂-thiophene); Urea: δ 158-162 (C=O) |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 170. Key Fragments: m/z 111 ([M-NHCONH₂]⁺, thiophenylethyl cation), m/z 97 (thienylmethyl cation), m/z 83 (thiophene cation), m/z 44 ([CONH₂]⁺) |

| FT-IR (cm⁻¹) | N-H Stretch: 3300-3500 (broad); C=O Stretch (Amide I): 1650-1680; N-H Bend (Amide II): 1550-1600; C-N Stretch: 1400-1450; C-S Stretch (Thiophene): 600-800 |

Experimental Protocols

Synthesis of N-(2-thien-2-ylethyl)urea

A plausible synthetic route for N-(2-thien-2-ylethyl)urea involves the reaction of 2-(thiophen-2-yl)ethan-1-amine with a suitable carbonyl source, such as an isocyanate or a carbamate. The following is a generalized protocol adapted from established methods for N-substituted urea synthesis.

Reaction Scheme:

Figure 1: Synthetic scheme for N-(2-thien-2-ylethyl)urea.

Materials:

-

2-(thiophen-2-yl)ethan-1-amine

-

Potassium isocyanate (KNCO)

-

Hydrochloric acid (1 M)

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-(thiophen-2-yl)ethan-1-amine (1.0 eq) in deionized water.

-

Add 1 M hydrochloric acid to the solution until it is acidic.

-

In a separate beaker, dissolve potassium isocyanate (1.1 eq) in deionized water.

-

Slowly add the potassium isocyanate solution to the amine solution with vigorous stirring at room temperature.

-

Allow the reaction to stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure N-(2-thien-2-ylethyl)urea.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS):

-

Technique: Electron Ionization (EI) mass spectrometry can be performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the GC.

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Biological Activity and Signaling Pathways

Derivatives of thiophene-containing ureas have been investigated for their biological activities, including their role as modulators of the innate immune system.[5] Specifically, certain N-alkyl-N'-(thiophen-2-yl) urea analogues have been identified as agonists of Toll-like receptor 2 (TLR2).[5]

TLR2 Signaling Pathway:

TLR2 is a pattern recognition receptor that plays a crucial role in the innate immune response to a variety of pathogen-associated molecular patterns (PAMPs). Upon ligand binding, TLR2 forms heterodimers with TLR1 or TLR6, initiating a downstream signaling cascade that is primarily mediated by the MyD88-dependent pathway.[5] This leads to the activation of the transcription factor NF-κB, which regulates the expression of pro-inflammatory cytokines.[5]

Figure 2: TLR2 signaling pathway activated by a thiophene-urea agonist.

Conclusion

N-(2-thien-2-ylethyl)urea is a compound of interest for further investigation due to the established biological activities of related urea and thiophene derivatives. This technical guide provides a foundational set of physicochemical properties, spectral data predictions, and experimental protocols to aid researchers in their studies of this molecule. While there is a notable lack of comprehensive experimental data for this specific compound, the information compiled herein from analogous structures and predictive models offers a robust starting point for its synthesis, characterization, and evaluation in drug discovery and development programs. Further experimental validation of the predicted properties is highly encouraged.

References

- 1. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]

- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

Unlocking the Pharmacological Promise: A Technical Guide to Thiophene Urea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Thiophene urea derivatives have emerged as a versatile and highly promising scaffold in medicinal chemistry. Possessing a unique structural motif, these compounds have demonstrated a broad spectrum of biological activities, positioning them as compelling candidates for the development of novel therapeutics against a range of diseases. This technical guide provides an in-depth exploration of the therapeutic potential of thiophene urea derivatives, focusing on their synthesis, biological activities, and mechanisms of action. It is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation pharmaceuticals.

Core Therapeutic Applications

Thiophene urea derivatives have shown significant promise in several key therapeutic areas:

-

Anticancer Activity: A substantial body of research has highlighted the potent anticancer effects of this class of compounds. They have been shown to inhibit various cancer cell lines, including those of the lung, colon, breast, and liver.[1][2] The primary mechanisms of action include the inhibition of protein kinases crucial for cancer cell proliferation and survival, induction of apoptosis (programmed cell death), and cell cycle arrest.[3][4]

-

Antiviral Activity: Certain thiophene urea derivatives have been identified as potent inhibitors of viral entry and replication. Notably, they have demonstrated significant efficacy against the Hepatitis C virus (HCV) by targeting viral glycoproteins and preventing the virus from entering host cells.[1][5]

-

Antimicrobial Activity: The thiophene urea scaffold has also been explored for its antibacterial and antifungal properties. These derivatives have shown activity against a range of pathogenic microbes, including drug-resistant strains of Acinetobacter baumannii and Escherichia coli.[6][7]

-

Neurodegenerative Diseases: Emerging research suggests the potential of thiophene urea derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease. These compounds have been shown to inhibit the aggregation of amyloid-β plaques, a key pathological hallmark of the disease.[8][9]

Quantitative Biological Activity

The following tables summarize the quantitative data for representative thiophene urea derivatives across different therapeutic areas, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Thiophene Urea Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Compound 5c | A549 (Lung Carcinoma) | EGFR Inhibition | 0.001 | [10] |

| Thio-Iva | Huh-7 (Hepatocellular Carcinoma) | Crystal Violet Staining | 0.29 | [11] |

| Thio-Dam | SNU-449 (Hepatocellular Carcinoma) | Crystal Violet Staining | 0.53 | [11] |

| Compound 9c | MCF-7 (Breast Cancer) | Antiproliferative | More potent than Doxorubicin | [12] |

| Compound 4c | HepG2 (Hepatocellular Carcinoma) | VEGFR-2 Inhibition | 0.075 | [13] |

| Compound 3b | HepG2 (Hepatocellular Carcinoma) | VEGFR-2 Inhibition | 0.126 | [13] |

Table 2: Antiviral Activity of Thiophene Urea Derivatives against HCV

| Compound | Genotype | Assay | EC50 (nM) | Reference |

| J2H-1701 | 1/2 | HCVcc | < 30 | [1][5] |

| Seven Selected TU Compounds | 1/2 | HCVcc | 0.04 - 27 | [5] |

Table 3: Antimicrobial Activity of Thiophene Derivatives

| Compound | Microorganism | Assay | MIC50 (mg/L) | Reference |

| Thiophene derivative 4 | Col-R A. baumannii | Broth Microdilution | 16 | [6] |

| Thiophene derivative 5 | Col-R A. baumannii | Broth Microdilution | 16 | [6] |

| Thiophene derivative 8 | Col-R A. baumannii | Broth Microdilution | 32 | [6] |

| Thiophene derivative 4 | Col-R E. coli | Broth Microdilution | 8 - 32 | [6] |

| Thiophene derivative 5 | Col-R E. coli | Broth Microdilution | 8 - 32 | [6] |

| Thiophene derivative 8 | Col-R E. coli | Broth Microdilution | 8 - 32 | [6] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of thiophene urea derivatives are underpinned by their ability to modulate specific cellular signaling pathways.

One of the most prominent mechanisms of anticancer activity is the inhibition of receptor tyrosine kinases (RTKs) . Many thiophene urea derivatives are designed to target the ATP-binding site of kinases like EGFR, VEGFR, and c-Kit, thereby blocking downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis.[14][15]

Another critical mechanism is the induction of apoptosis . By activating caspase signaling cascades and modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, these compounds can trigger programmed cell death in cancer cells.[3]

Experimental Protocols

This section provides generalized yet detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Synthesis of Thiophene Urea Derivatives

The synthesis of thiophene urea derivatives often follows a multi-step procedure, which can be adapted based on the desired substitutions.

Step 1: Reaction Setup A solution of a 2-aminothiophene derivative (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, toluene) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Addition of Isocyanate/Isothiocyanate To the stirred solution, the corresponding aryl isocyanate or isothiocyanate (1.0-1.2 eq.) is added dropwise at room temperature. For less reactive starting materials, the reaction mixture may be heated to reflux.[16][17]

Step 3: Reaction Monitoring The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

Step 4: Product Isolation and Purification Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting solid is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure thiophene urea derivative.[1][17]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2][18]

1. Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[18]

2. Compound Treatment:

-

The thiophene urea derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium.

-

The medium from the wells is replaced with the medium containing the test compounds, and the plate is incubated for a further 24-72 hours.[18]

3. MTT Addition and Incubation:

-

After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well.

-

The plate is incubated for another 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

4. Formazan Solubilization and Absorbance Measurement:

-

The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vitro Antiviral Assay: HCV Cell Culture (HCVcc) System

This assay is used to evaluate the inhibitory effect of compounds on Hepatitis C virus infection in a cell-based system.[1][5]

1. Cell Plating:

-

Huh-7.5 cells (a human hepatoma cell line highly permissive for HCV replication) are seeded in 384-well plates.[1]

2. Compound Addition:

-

The thiophene urea derivatives are serially diluted and added to the cells.

3. HCVcc Infection:

-

A known titer of infectious HCV particles (HCVcc) is added to the wells.

4. Incubation:

-

The plates are incubated for a period that allows for viral entry, replication, and spread (typically 48-72 hours).

5. Quantification of Viral Replication:

-

Viral replication is quantified, often using a reporter gene (e.g., luciferase) engineered into the viral genome or by measuring the levels of a viral protein (e.g., HCV core antigen) using an enzyme-linked immunosorbent assay (ELISA).

6. Data Analysis:

-

The antiviral activity is expressed as the concentration of the compound that inhibits viral replication by 50% (EC50).

-

Cytotoxicity of the compounds on the host cells is also assessed in parallel to determine the therapeutic index.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[6][7]

1. Preparation of Inoculum:

-

A standardized suspension of the test microorganism is prepared in a suitable broth.

2. Serial Dilution of Compound:

-

The thiophene urea derivative is serially diluted in a 96-well microtiter plate containing broth.

3. Inoculation:

-

Each well is inoculated with the standardized microbial suspension.

4. Incubation:

-

The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

5. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Future Directions

The therapeutic potential of thiophene urea derivatives is vast and continues to be an active area of research. Future efforts will likely focus on:

-

Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways to better understand their therapeutic effects and potential side effects.

-

In Vivo Studies: Preclinical evaluation in animal models to assess efficacy, safety, and pharmacokinetics in a whole-organism context.

-

Combination Therapies: Exploring the synergistic effects of thiophene urea derivatives with existing therapeutic agents to enhance efficacy and overcome drug resistance.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RETRACTED ARTICLE: Thiophen urea derivatives as a new class of hepatitis C virus entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thienopyrimidine ureas as novel and potent multitargeted receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors | DIAL.pr - BOREAL [dial.uclouvain.be]

- 16. brieflands.com [brieflands.com]

- 17. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

In Silico Modeling of N-(2-thien-2-ylethyl)urea Interactions: A Technical Guide

Introduction

N-(2-thien-2-ylethyl)urea belongs to the thiophene-containing urea derivatives, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. The urea moiety can act as a hydrogen bond donor and acceptor, while the thiophene ring can engage in various interactions, including hydrophobic and pi-stacking interactions. This guide provides a comprehensive overview of the in silico methodologies used to model the interactions of N-(2-thien-2-ylethyl)urea and related compounds, with a focus on their potential as enzyme inhibitors. The content herein is intended for researchers, scientists, and drug development professionals.

While specific studies on N-(2-thien-2-ylethyl)urea are not extensively available in public literature, this guide synthesizes methodologies from computational studies on structurally similar thiophene-urea and thiophene-thiosemicarbazone derivatives to provide a robust framework for its in silico evaluation. A significant focus will be placed on the inhibition of urease, a well-characterized target for which extensive data on related compounds exists.[1][2][3]

Target Selection and Rationale

Based on computational and in vitro studies of similar thiophene-containing compounds, a primary potential target for N-(2-thien-2-ylethyl)urea is the enzyme urease . Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. Its inhibition is a key strategy in the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori.[1][2] The structural similarity of N-(2-thien-2-ylethyl)urea to known urease inhibitors makes this a logical starting point for in silico analysis.

Other potential targets for urea and thiophene derivatives that have been explored computationally include:

-

Tankyrase: A member of the poly(ADP-ribose) polymerase family, implicated in cancer.[4]

-

DNA Topoisomerase II: An essential enzyme for DNA replication and transcription, a target for anticancer drugs.[5][6]

-

Histone Deacetylase (HDAC): A class of enzymes involved in transcriptional regulation, also a target in cancer therapy.[7]

This guide will proceed with urease as the primary example for demonstrating the in silico modeling workflow.

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of small molecule inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro urease inhibitory activity of several morpholine-thiophene hybrid thiosemicarbazones, which are structurally related to N-(2-thien-2-ylethyl)urea. This data provides a valuable reference for contextualizing the potential potency of new derivatives. The IC50 values represent the concentration of the compound required to inhibit 50% of the urease activity.

| Compound ID | Structure | IC50 (µM)[1][2] |

| 5a | (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | 4.94 ± 2.7 |

| 5b | (E)-2-(1-(thiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 4.96 ± 3.0 |

| 5c | (E)-2-((4-methylthiophen-2-yl)methylene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 4.00 ± 2.4 |

| 5g | 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 |

| 5h | 2-(1-(5-bromothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.98 ± 2.2 |

| 5i | 2-(1-(5-nitrothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.90 ± 2.7 |

| Thiourea (Standard) | Thiourea | 22.31 ± 0.03 |

Note: The data presented is for thiosemicarbazone derivatives, which contain a thiourea core. These compounds are highly relevant for predicting the behavior of their urea analogs.

Experimental Protocols

Molecular Docking Protocol (Urease)

This protocol is adapted from methodologies used in the study of thiophene-based urease inhibitors.[1][3]

-

Receptor Preparation:

-

The crystal structure of the target protein (e.g., urease from Helicobacter pylori) is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added to the protein, and charges are assigned using a force field such as AMBER.

-

The structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of N-(2-thien-2-ylethyl)urea is drawn using chemical drawing software (e.g., ChemDraw).

-

The 2D structure is converted to a 3D structure.

-

The ligand's geometry is optimized, and energy is minimized using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

Software such as AutoDock Vina is used to perform the docking calculations.[4]

-

A grid box is defined to encompass the active site of the enzyme. The active site of urease is characterized by the presence of two nickel ions.

-

The docking algorithm explores various conformations (poses) of the ligand within the defined active site.

-

Multiple docking runs are typically performed to ensure the reliability of the results.

-

-

Analysis of Results:

-

The resulting poses are ranked based on their binding affinity scores (e.g., kcal/mol).

-

The pose with the lowest binding energy is typically considered the most favorable.

-

The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

-

In Vitro Urease Inhibition Assay (Indophenol Method)

This protocol is a standard method for determining the urease inhibitory activity of compounds.[1][2]

-

Reaction Mixture Preparation:

-

A solution of urease enzyme is prepared in phosphate buffer.

-

The test compound (inhibitor) is dissolved in a suitable solvent (e.g., DMSO) and added to the enzyme solution at various concentrations.

-

The mixture is pre-incubated.

-

-

Initiation of Reaction:

-

A solution of urea (the substrate) is added to the enzyme-inhibitor mixture to start the reaction.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

-

Quantification of Ammonia:

-

The amount of ammonia produced from the hydrolysis of urea is determined using the indophenol method.

-

This involves adding phenol reagent and alkali reagent to the reaction mixture, which results in the formation of a blue-colored indophenol complex.

-

The absorbance of the colored solution is measured using a spectrophotometer.

-

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without the inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Predicted Interactions and Signaling Pathways

Based on docking studies of related thiophene derivatives with urease, N-(2-thien-2-ylethyl)urea is predicted to interact with key residues in the active site. The urea moiety is expected to form hydrogen bonds with amino acid residues and potentially coordinate with the nickel ions in the active site. The thiophene ring is likely to engage in hydrophobic interactions with nonpolar residues.

The diagram below illustrates the hypothetical binding mode of a thiophene-urea inhibitor within the urease active site.

Conclusion

The in silico modeling of N-(2-thien-2-ylethyl)urea, guided by methodologies applied to structurally similar compounds, provides a powerful approach to predict its biological targets and elucidate its mechanism of action. Molecular docking studies, in conjunction with quantitative data from related urease inhibitors, suggest that this compound holds promise as a potential enzyme inhibitor. The protocols and workflows detailed in this guide offer a comprehensive framework for the computational evaluation of N-(2-thien-2-ylethyl)urea and other novel thiophene derivatives in the drug discovery pipeline. Further in vitro and in vivo studies are necessary to validate these computational predictions.

References

- 1. Frontiers | Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis [frontiersin.org]

- 2. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijper.org [ijper.org]

- 5. Solvent-Free Synthesis, DNA-Topoisomerase II Activity and Molecular Docking Study of New Asymmetrically N,N'-Substituted Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent-free synthesis, DNA-topoisomerase II activity and molecular docking study of new asymmetrically N,N'-substituted ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Bioactivity Screening of N-(2-thien-2-ylethyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed framework for the preliminary bioactivity screening of the novel compound, N-(2-thien-2-ylethyl)urea. Due to the limited direct experimental data on this specific molecule, this document leverages established biological activities of structurally similar thiophene-containing urea derivatives to propose a rational screening cascade. The guide provides detailed experimental protocols for a panel of primary bioassays, including anticancer, antimicrobial, and enzyme inhibition studies. Furthermore, it presents hypothetical data in structured tables for comparative analysis and includes visualizations of experimental workflows and a potential signaling pathway to guide future research and development efforts.

Introduction

Urea and its derivatives are a cornerstone of medicinal chemistry, with numerous compounds exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a thiophene moiety is also of significant interest, as this heterocycle is a well-known pharmacophore present in many approved drugs and is associated with diverse pharmacological effects.[3][4] The compound N-(2-thien-2-ylethyl)urea combines these two key structural features, suggesting its potential as a bioactive molecule. This guide proposes a systematic preliminary screening approach to elucidate the potential therapeutic value of this compound.

Synthesis of N-(2-thien-2-ylethyl)urea

A plausible synthetic route for N-(2-thien-2-ylethyl)urea can be adapted from standard methods for urea synthesis. One common and effective method involves the reaction of an amine with an isocyanate.

Proposed Synthetic Protocol

A general procedure for the synthesis of N-(2-thien-2-ylethyl)urea is as follows:

-

Preparation of 2-(2-aminoethyl)thiophene: This starting material can be synthesized from 2-thiophene ethanol through a suitable nucleophilic substitution reaction, such as a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or by reduction of 2-thiophene acetonitrile.

-

Reaction with a Carbamoylating Agent:

-

To a solution of 2-(2-aminoethyl)thiophene (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of trimethylsilyl isocyanate (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a mild acid (e.g., saturated aqueous ammonium chloride).

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield N-(2-thien-2-ylethyl)urea.

-

Proposed Preliminary Bioactivity Screening Cascade

Based on the known activities of related thiophene and urea derivatives, the following screening cascade is proposed to identify the most promising biological activities of N-(2-thien-2-ylethyl)urea.

Anticancer Activity Screening

Many urea derivatives, such as Sorafenib, are potent kinase inhibitors used in cancer therapy.[2] A preliminary assessment of anticancer activity is therefore a logical starting point.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5]

-

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]

-

Materials:

-

Human cancer cell lines (e.g., HCT116 - colon, MCF-7 - breast, A549 - lung)

-

N-(2-thien-2-ylethyl)urea

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of N-(2-thien-2-ylethyl)urea in DMSO. Add serial dilutions of the compound to the wells (final concentrations typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Antimicrobial Activity Screening

Thiophene and urea derivatives have been reported to possess antibacterial and antifungal properties.[3][6]

This assay determines the minimum inhibitory concentration (MIC) of a substance required to inhibit the growth of a microorganism.

-

Principle: A standardized suspension of bacteria or fungi is incubated with serial dilutions of the test compound. The lowest concentration that prevents visible growth is the MIC.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

N-(2-thien-2-ylethyl)urea

-

Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

96-well plates

-

-

Procedure:

-

Compound Preparation: Prepare serial twofold dilutions of N-(2-thien-2-ylethyl)urea in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Enzyme Inhibition Screening

Urea derivatives are known to inhibit various enzymes, including urease and kinases.[7][8]

-

Principle: This assay measures the inhibition of urease, which catalyzes the hydrolysis of urea to ammonia. The amount of ammonia produced is quantified colorimetrically.[7]

-

Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer

-

Berthelot's reagent (phenol-hypochlorite)

-

N-(2-thien-2-ylethyl)urea

-

Positive control (e.g., Thiourea)

-

96-well plates

-

-

Procedure:

-

Pre-incubation: In a 96-well plate, mix the urease enzyme solution with various concentrations of N-(2-thien-2-ylethyl)urea and incubate for 15 minutes at 30°C.

-

Reaction Initiation: Add urea solution to start the reaction and incubate for 30 minutes at 30°C.

-

Ammonia Detection: Add Berthelot's reagents to each well to stop the reaction and develop a colored product.

-

Absorbance Measurement: Measure the absorbance at approximately 625 nm.

-

-

Data Analysis: Calculate the percentage of urease inhibition and determine the IC₅₀ value.

Data Presentation

The following tables present a hypothetical summary of quantitative data that could be obtained from the proposed screening assays.

Table 1: Hypothetical Cytotoxicity of N-(2-thien-2-ylethyl)urea against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Positive Control (IC₅₀, µM) |

| HCT116 | Colon | 15.2 | Doxorubicin (0.8) |

| MCF-7 | Breast | 28.5 | Doxorubicin (1.2) |

| A549 | Lung | 45.1 | Doxorubicin (1.5) |

Table 2: Hypothetical Antimicrobial Activity of N-(2-thien-2-ylethyl)urea

| Microorganism | Type | MIC (µg/mL) | Positive Control (MIC, µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 64 | Ciprofloxacin (0.5) |

| Escherichia coli | Gram-negative Bacteria | >128 | Ciprofloxacin (0.25) |

| Candida albicans | Fungus | 32 | Fluconazole (1) |

Table 3: Hypothetical Enzyme Inhibition Activity of N-(2-thien-2-ylethyl)urea

| Enzyme | IC₅₀ (µM) | Positive Control (IC₅₀, µM) |

| Urease (Jack Bean) | 8.5 | Thiourea (21.2) |

Visualization of Workflows and Pathways

Experimental and Logical Workflows

Potential Signaling Pathway

Given that many urea-based compounds, such as Sorafenib, function as kinase inhibitors, a plausible mechanism of action for N-(2-thien-2-ylethyl)urea, should it show anticancer activity, could involve the inhibition of a key signaling pathway like the RAF/MEK/ERK pathway.

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for the initial bioactivity screening of N-(2-thien-2-ylethyl)urea. By leveraging the known biological activities of structurally related compounds, a rational and targeted approach to screening can be implemented. The detailed protocols and visualized workflows serve as a practical starting point for researchers to uncover the therapeutic potential of this novel chemical entity. The successful identification of a significant biological activity in these preliminary screens would warrant further, more in-depth mechanistic studies and lead optimization efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Target of N-(2-thien-2-ylethyl)urea: A Technical Guide to Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the identification and validation of the molecular target for the compound N-(2-thien-2-ylethyl)urea. Based on available data for structurally related compounds, this document will focus on the Liver X Receptor (LXR) as the putative primary target. We will delve into the experimental protocols and data interpretation necessary to robustly characterize this interaction, offering a framework for researchers in the field of drug discovery.

Introduction: The Therapeutic Potential of LXR Modulation

Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2][3][4] These ligand-activated transcription factors form heterodimers with retinoid X receptors (RXRs) to control the expression of a suite of target genes.[5] Activation of LXR signaling has been shown to be a promising therapeutic strategy for a range of conditions, including atherosclerosis, Alzheimer's disease, and various inflammatory disorders.[6] LXR agonists can, for instance, upregulate the expression of ATP-binding cassette transporter A1 (ABCA1), which is crucial for reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues.[5][6]

The compound N-(2-thien-2-ylethyl)urea belongs to a class of molecules that have been investigated for their potential to modulate LXR activity. This guide outlines the critical steps for confirming LXR as the direct target of this compound and validating its mechanism of action.

Target Identification: Pinpointing the Molecular Interaction

The initial step in characterizing a novel compound is to identify its molecular target. A combination of computational and experimental approaches is typically employed. For N-(2-thien-2-ylethyl)urea, the structural similarity to known LXR modulators, as suggested in patent literature for related quinoline derivatives, provides a strong starting hypothesis.[6]

Affinity-Based Methods

Affinity chromatography is a powerful technique to isolate the binding partners of a small molecule from a complex biological sample, such as a cell lysate.

Experimental Protocol: Affinity Chromatography

-

Immobilization of N-(2-thien-2-ylethyl)urea:

-

Synthesize an analog of N-(2-thien-2-ylethyl)urea containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the analog with the beads to achieve immobilization. Wash thoroughly to remove any non-covalently bound compound.

-

-

Preparation of Cell Lysate:

-

Culture a relevant cell line (e.g., THP-1 macrophages, which express LXR) to a high density.

-

Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified cell lysate with the N-(2-thien-2-ylethyl)urea-conjugated beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elute the bound proteins using a competitive elution buffer containing an excess of free N-(2-thien-2-ylethyl)urea or by changing the pH or ionic strength of the buffer.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

-

Target Identification Workflow

Target Validation: Confirming Engagement and Functional Effects

Once a putative target like LXR has been identified, it is crucial to validate the interaction and its functional consequences in a cellular context.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a physiological setting.[7][8][9][10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[7][10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Treat intact cells (e.g., HEK293 cells overexpressing LXR, or a relevant native cell line) with various concentrations of N-(2-thien-2-ylethyl)urea or a vehicle control.

-

Incubate for a sufficient time to allow compound entry and binding.

-

-

Thermal Challenge:

-

Heat the cell suspensions in a PCR plate across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

-

-

Cell Lysis and Protein Solubilization:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

-

Protein Detection:

-

Analyze the amount of soluble LXR remaining at each temperature using a specific antibody-based method, such as Western blotting or an immunoassay (e.g., ELISA or AlphaLISA).

-

-

Data Analysis:

-

Plot the percentage of soluble LXR as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of N-(2-thien-2-ylethyl)urea indicates direct target engagement.

-

CETSA Experimental Workflow

Functional Validation: Gene Expression Analysis

To confirm that the binding of N-(2-thien-2-ylethyl)urea to LXR leads to a functional response, the expression of known LXR target genes should be measured.

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)

-

Cell Treatment:

-

Treat a relevant cell line (e.g., THP-1 macrophages) with a dose-range of N-(2-thien-2-ylethyl)urea for a specified time (e.g., 24 hours). Include a known LXR agonist as a positive control and a vehicle control.

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells and assess its quality and quantity.

-

Reverse transcribe the RNA into complementary DNA (cDNA).

-

-

qRT-PCR:

-

Perform qRT-PCR using primers specific for LXR target genes (e.g., ABCA1, SREBP-1c) and a housekeeping gene for normalization (e.g., GAPDH).

-

-

Data Analysis:

-

Calculate the relative fold change in gene expression using the ΔΔCt method. A significant upregulation of ABCA1 and potentially SREBP-1c would be indicative of LXR agonism.

-

Data Presentation: Summarizing Quantitative Results

Clear and concise presentation of quantitative data is essential for interpretation and comparison.

| Assay | Parameter Measured | N-(2-thien-2-ylethyl)urea | Positive Control (e.g., T0901317) | Negative Control (Vehicle) |

| LXRβ Ligand Binding Assay | IC50 (nM) | Value | Value | N/A |

| CETSA | ΔTm (°C) | Value | Value | 0 |

| qRT-PCR (ABCA1 expression) | Fold Change | Value | Value | 1 |

| qRT-PCR (SREBP-1c expression) | Fold Change | Value | Value | 1 |

LXR Signaling Pathway

Activation of LXR by a ligand such as N-(2-thien-2-ylethyl)urea initiates a cascade of events leading to changes in gene expression that impact lipid metabolism and inflammation.